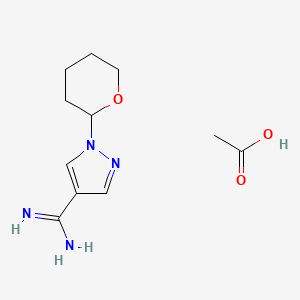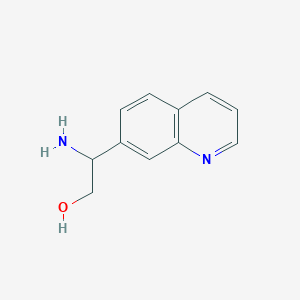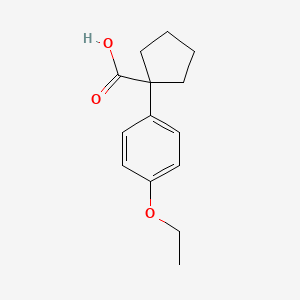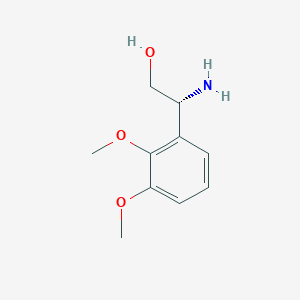
1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide,aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide,aceticacid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an oxan-2-yl group and a carboximidamide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide,aceticacid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the oxan-2-yl group and the carboximidamide functionality. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide,aceticacid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide,aceticacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide,aceticacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(oxan-2-yl)-1H-pyrazole-4-carboximidamide,aceticacid can be compared to other similar compounds, such as:
1-(oxan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylboronic acid: This compound features a trifluoromethyl group and boronic acid functionality, offering different reactivity and applications.
4-bromo-1-(oxan-2-yl)-1H-pyrazole: The presence of a bromine atom in this compound provides unique reactivity for substitution reactions.
1-(oxan-2-yl)-1H-pyrazol-4-ol: This compound has a hydroxyl group, making it useful for studying hydrogen bonding and other interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse applications and reactivity.
Propriétés
Formule moléculaire |
C11H18N4O3 |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
acetic acid;1-(oxan-2-yl)pyrazole-4-carboximidamide |
InChI |
InChI=1S/C9H14N4O.C2H4O2/c10-9(11)7-5-12-13(6-7)8-3-1-2-4-14-8;1-2(3)4/h5-6,8H,1-4H2,(H3,10,11);1H3,(H,3,4) |
Clé InChI |
WVERTICFNKKHQM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CCOC(C1)N2C=C(C=N2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)





![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)


![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)




